5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O4/c15-11-6-5-10(25-11)13(23)17-8-1-3-9(4-2-8)21-14(24)20(18-19-21)7-12(16)22/h1-6H,7H2,(H2,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFXKOPKPIBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)N3C(=O)N(N=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the furan ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Synthesis of the tetrazole moiety: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling reactions: The final step involves coupling the brominated furan ring with the tetrazole moiety and the carbamoylmethyl group using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The tetrazole moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Differences and Similarities
The most structurally analogous compound identified is 5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide (). Both compounds share a brominated furan-2-carboxamide core but differ in their central heterocyclic rings and substituents:
Key Implications :
- The 3,4,5-trimethoxyphenyl group in the analogue may confer greater membrane permeability due to lipophilicity, advantageous for crossing biological barriers.
Physicochemical Properties
For example:
- Dipole Moment : The tetrazole’s electronegative nitrogen atoms likely increase the dipole moment of the target compound versus the oxadiazole analogue.
- pKa : The carbamoylmethyl group (pKa ~0–2) and tetrazole (pKa ~4–5) may render the target compound more acidic than the oxadiazole analogue.
Bioactivity and Mechanism
The bioactivity of such compounds often depends on interactions with enzymes or receptors. For instance:
- Target Compound : The tetrazole’s ability to mimic carboxylate groups could enable binding to metalloenzymes (e.g., angiotensin-converting enzyme inhibitors).
- Oxadiazole Analogue : The trimethoxyphenyl group may target tubulin or kinases via hydrophobic interactions, as seen in combretastatin analogues .
Biological Activity
5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.24 g/mol. The structure features a furan ring and a tetrazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Research indicates that compounds containing furan and tetrazole rings often exhibit anti-inflammatory and anti-cancer properties due to their ability to modulate inflammatory cytokines and inhibit tumor cell proliferation.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:
These findings suggest that the compound may possess similar anticancer properties by targeting specific pathways involved in tumor growth and survival.
Anti-inflammatory Activity
The anti-inflammatory effects are primarily linked to the modulation of cytokines:
| Cytokine | Effect |
|---|---|
| IL-6 | Inhibition observed in vitro |
| TNF-α | Reduced levels in treated cell lines |
This activity indicates potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Limited studies have reported on the antimicrobial properties of related compounds. While direct data on this compound is scarce, derivatives have shown varying degrees of activity against bacterial pathogens.
Case Studies and Research Findings
A notable study evaluated the efficacy of similar compounds against various cancer cell lines and reported promising results. The synthesized derivatives demonstrated significant cytotoxicity against solid tumors while exhibiting selective toxicity towards cancerous cells compared to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
